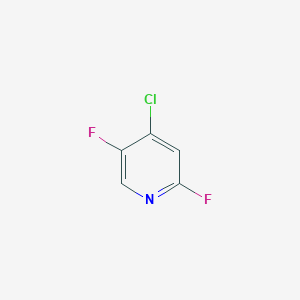

4-Chloro-2,5-difluoropyridine

Description

BenchChem offers high-quality 4-Chloro-2,5-difluoropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2,5-difluoropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,5-difluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF2N/c6-3-1-5(8)9-2-4(3)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZRBNKRTCXHPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456840 | |

| Record name | 4-CHLORO-2,5-DIFLUOROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851386-40-8 | |

| Record name | 4-CHLORO-2,5-DIFLUOROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2,5-difluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-2,5-difluoropyridine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,5-difluoropyridine is a halogenated pyridine derivative that has garnered significant interest as a versatile building block in medicinal chemistry and materials science. The strategic placement of chloro and fluoro substituents on the pyridine ring imparts unique electronic properties and reactivity, making it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of 4-Chloro-2,5-difluoropyridine, with a focus on its role in drug discovery.

Core Identification and Physicochemical Properties

The foundational identity of this compound is established by its CAS number, which provides a unique identifier for this specific chemical substance.

CAS Number: 851386-40-8[1][2][3]

The key physicochemical properties of 4-Chloro-2,5-difluoropyridine are summarized in the table below. These properties are crucial for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Molecular Formula | C5H2ClF2N | [1][2][4] |

| Molecular Weight | 149.53 g/mol | [1][2][4] |

| Boiling Point | 146.9°C at 760 mmHg | |

| Density | 1.451 g/cm³ | |

| Appearance | Not explicitly stated, likely a liquid at room temperature given the boiling point. | |

| Solubility | No specific data found; likely soluble in common organic solvents like tetrahydrofuran and methyl tert-butyl ether based on its synthesis protocol. | [5] |

Synthesis of 4-Chloro-2,5-difluoropyridine

A common and effective method for the synthesis of 4-Chloro-2,5-difluoropyridine involves the directed ortho-metalation of 2,5-difluoropyridine followed by chlorination. This process is highly regioselective, yielding the desired product in good yield.

Experimental Protocol: Synthesis from 2,5-Difluoropyridine

This protocol describes a general procedure for the laboratory-scale synthesis of 4-Chloro-2,5-difluoropyridine.

Materials:

-

2,5-Difluoropyridine

-

Diisopropylamine

-

n-Butyllithium (in hexane)

-

1,1,2-Trichloro-1,2,2-trifluoroethane (Freon-113)

-

Tetrahydrofuran (THF)

-

Methyl tert-butyl ether (MTBE)

-

Saturated aqueous ammonium chloride solution

-

2N aqueous hydrochloric acid solution

-

Saturated aqueous sodium bicarbonate solution

-

Saturated brine

-

Anhydrous sodium sulfate

Step-by-Step Procedure: [5]

-

Preparation of Lithium Diisopropylamide (LDA): In a reaction vessel under a nitrogen atmosphere, add diisopropylamine to a solvent mixture of tetrahydrofuran and methyl tert-butyl ether.

-

Cool the mixture to a temperature range of -60 to -40°C.

-

Slowly add a hexane solution of n-butyllithium to the cooled mixture.

-

Allow the reaction temperature to slowly rise to -20°C and stir for 10 minutes to ensure complete formation of LDA.

-

Lithiation of 2,5-Difluoropyridine: Cool the reaction flask to -75°C.

-

Slowly add a solution of 2,5-difluoropyridine dropwise over a period of 1 hour.

-

Chlorination: While maintaining the temperature at -75°C, add a solution of 1,1,2-trichloro-1,2,2-trifluoroethane dropwise.

-

After the addition is complete, allow the reaction to proceed at -75°C for 2 hours.

-

Work-up and Purification: Quench the reaction with a saturated ammonium chloride solution.

-

Extract the product into methyl tert-butyl ether.

-

Wash the organic layer sequentially with 2N aqueous hydrochloric acid, water, saturated sodium bicarbonate solution, and saturated brine.

-

Dry the organic phase with anhydrous sodium sulfate and filter.

-

Remove the low-boiling solvents by distillation at atmospheric pressure (around 80°C).

-

Further distill under reduced pressure at 120°C, followed by a final distillation at atmospheric pressure at 90°C to obtain the pure 4-chloro-2,5-difluoropyridine.

Yield: This procedure can yield up to 78% of the target product.[5]

Chemical Reactivity and Mechanistic Insights

The reactivity of 4-Chloro-2,5-difluoropyridine is dominated by nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atom and the fluorine atoms makes the pyridine ring susceptible to attack by nucleophiles.

The positions on the pyridine ring exhibit differential reactivity. Generally, the 4-position is highly activated towards nucleophilic attack due to the combined electron-withdrawing effects of the nitrogen and the flanking fluorine atom. The chlorine atom at this position serves as a good leaving group, facilitating substitution reactions.

Applications in Medicinal Chemistry and Drug Discovery

4-Chloro-2,5-difluoropyridine is a key intermediate in the synthesis of various biologically active molecules, most notably in the development of antibacterial agents. The presence of both chlorine and fluorine atoms allows for sequential and regioselective modifications, providing a scaffold for creating diverse chemical libraries for drug screening.

Case Study: Synthesis of an Antibacterial Agent Intermediate

A prominent application of 4-Chloro-2,5-difluoropyridine is in the synthesis of 8-chloro-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-4H-quinolizine-3-carboxylic acid ester, an important intermediate for antibacterial drugs.[5]

The synthetic pathway involves the following key transformations starting from 4-Chloro-2,5-difluoropyridine:[5]

-

Methylation: Reaction with a methyl donor to introduce a methyl group at the 3-position, yielding 4-chloro-2,5-difluoro-3-methylpyridine.

-

Cyanomethylation: Subsequent reaction with cyclopropylacetonitrile under strong alkaline conditions to introduce the cyanomethylcyclopropyl group at the 2-position.

-

Further Transformations: The resulting intermediate undergoes further steps, including reduction of the nitrile and cyclization, to form the final quinolizine carboxylic acid ester.

This multi-step synthesis highlights the utility of 4-Chloro-2,5-difluoropyridine as a starting material for constructing complex heterocyclic systems with therapeutic potential.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-Chloro-2,5-difluoropyridine. Based on available safety data sheets for this and structurally related compounds, the following guidelines are recommended.

Hazard Identification:

-

While specific hazard classifications for 4-Chloro-2,5-difluoropyridine were not detailed in the initial search, related fluorinated and chlorinated pyridines are often classified as harmful if swallowed, in contact with skin, or inhaled. They can also cause skin and eye irritation.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing.

-

Respiratory Protection: Use in a well-ventilated area or with a suitable respirator.

Handling and Storage:

-

Handle in a well-ventilated place, such as a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Immediately wash off with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

4-Chloro-2,5-difluoropyridine is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the field of medicinal chemistry. Its well-defined synthesis and predictable reactivity make it an important building block for the creation of novel compounds with potential therapeutic applications. The strategic incorporation of this fluorinated pyridine derivative allows for the fine-tuning of molecular properties, a key aspect of modern drug design. As research in this area continues, the demand for and applications of 4-Chloro-2,5-difluoropyridine are likely to expand.

References

-

001CHEMICAL. 4-Chloro-2,5-difluoropyridine. [Link]

-

ChemUniverse. 4-CHLORO-2,5-DIFLUOROPYRIDINE [P78744]. [Link]

-

PubChem. 4-chloro-2,5-difluoropyridine. [Link]

-

PMC. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

PMC. Fluorinated building blocks in drug design: new pathways and targets. [Link]

Sources

An In-depth Technical Guide to 4-Chloro-2,5-difluoropyridine: Synthesis, Properties, and Applications

Section 1: Executive Summary

This technical guide provides a comprehensive overview of 4-Chloro-2,5-difluoropyridine (CAS No. 851386-40-8), a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. This document delves into its fundamental physicochemical properties, provides a detailed and mechanistically explained synthesis protocol, explores its chemical reactivity, and highlights its significant applications, particularly in the development of novel pharmaceuticals. Furthermore, it offers an expert analysis of its expected spectroscopic characteristics and essential safety and handling protocols. The strategic arrangement of fluoro and chloro substituents on the pyridine core makes this molecule a highly versatile intermediate, offering multiple reaction sites for derivatization and molecular elaboration.

Section 2: Physicochemical Properties

4-Chloro-2,5-difluoropyridine is a halogenated pyridine derivative. Its physical and chemical characteristics are pivotal for its application in synthesis, influencing reaction conditions, solvent selection, and purification strategies.

| Property | Value | Reference(s) |

| CAS Number | 851386-40-8 | [1][2][3] |

| Molecular Formula | C₅H₂ClF₂N | [1][4] |

| Molecular Weight | 149.53 g/mol | [1] |

| Boiling Point | 146.9 °C at 760 mmHg | [1] |

| Density | 1.451 g/cm³ | [1] |

| Flash Point | 42.6 °C | [1] |

| Monoisotopic Mass | 148.98439 Da | [4] |

| Storage | Store refrigerated (2-4°C) in a dry, well-ventilated area. | [1] |

Molecular Structure:

Section 3: Synthesis and Manufacturing

The synthesis of 4-Chloro-2,5-difluoropyridine is effectively achieved through regioselective chlorination of 2,5-difluoropyridine. The following protocol is based on established literature procedures and provides a robust method for laboratory-scale preparation.[4]

Experimental Protocol: Synthesis via Directed Ortho-Metalation

This procedure utilizes lithium diisopropylamide (LDA) to deprotonate the C4 position of 2,5-difluoropyridine, followed by quenching with an electrophilic chlorine source.

Materials:

-

2,5-Difluoropyridine

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

1,1,2-Trichloro-1,2,2-trifluoroethane (Freon-113)

-

Tetrahydrofuran (THF), anhydrous

-

Methyl tert-butyl ether (MTBE)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

2N Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

LDA Formation: Under an inert nitrogen atmosphere, add diisopropylamine (1.2 equiv.) to a mixture of anhydrous THF and MTBE.

-

Cool the reaction mixture to between -60 °C and -40 °C.

-

Slowly add n-butyllithium (2.5 M in hexanes, 1.15 equiv.) to the solution.

-

Allow the mixture to warm to -20 °C and stir for 10 minutes to ensure complete formation of LDA.

-

Deprotonation: Cool the freshly prepared LDA solution to -75 °C.

-

Slowly add a solution of 2,5-difluoropyridine (1.0 equiv.) dropwise over 1 hour, maintaining the temperature at -75 °C.

-

Chlorination: At the same temperature, add a solution of 1,1,2-trichloro-1,2,2-trifluoroethane (1.1 equiv.) dropwise.

-

Maintain the reaction at -75 °C for 2 hours after the addition is complete.

-

Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extraction & Purification: Extract the aqueous layer with MTBE. Combine the organic phases and wash sequentially with 2N HCl, water, saturated NaHCO₃, and saturated brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product is purified by distillation to yield 4-chloro-2,5-difluoropyridine.

Causality and Experimental Rationale

-

Low Temperature: The use of cryogenic temperatures (-75 °C) is critical to prevent side reactions and ensure the kinetic stability of the lithiated intermediate. LDA is a strong, non-nucleophilic base, ideal for regioselective deprotonation.

-

Directed Metalation: The fluorine atoms at the C2 and C5 positions are electron-withdrawing, increasing the acidity of the adjacent protons. LDA selectively removes the proton at C4, which is activated by both flanking fluorine atoms, leading to the desired lithiated species.

-

Electrophilic Chlorine Source: Freon-113 serves as an effective and manageable source of electrophilic chlorine ("Cl+") to quench the anionic intermediate.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 4-Chloro-2,5-difluoropyridine.

Section 4: Chemical Reactivity and Mechanistic Insights

The reactivity of 4-Chloro-2,5-difluoropyridine is dominated by the electronic properties of the halogen substituents on the pyridine ring. The fluorine and chlorine atoms are strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution (SₙAr) .

The chlorine atom at the C4 position is the most common site for nucleophilic displacement. This is because the pyridine nitrogen and the two fluorine atoms act in concert to stabilize the negative charge of the Meisenheimer complex intermediate formed during the SₙAr reaction. The C2 position is also activated, but the C4 position is generally more susceptible to attack. This selective reactivity makes it an excellent scaffold for introducing a wide variety of functional groups.

Reactivity Hotspots Diagram

Caption: Key reactive sites on 4-Chloro-2,5-difluoropyridine.

Common nucleophiles used in reactions with this substrate include amines, alcohols, thiols, and carbanions. Furthermore, the chloro group serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-nitrogen bonds.

Section 5: Applications in Drug Discovery

4-Chloro-2,5-difluoropyridine is a valuable intermediate in medicinal chemistry. The pyridine scaffold is a well-established pharmacophore present in numerous FDA-approved drugs.[5] The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability.[6][7]

A prime example of its application is in the synthesis of novel quinolizine-based antibacterial agents.[8] It serves as the starting material in a multi-step sequence to construct the core of these complex molecules.

Case Study: Synthesis of an Antibacterial Agent Precursor

The synthesis of 8-chloro-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-4H-quinolizine-3-carboxylic acid ester highlights the utility of 4-Chloro-2,5-difluoropyridine as a foundational building block.[8]

Synthetic Pathway Overview:

-

Methylation: 4-Chloro-2,5-difluoropyridine is first reacted with a methyl donor to produce 4-chloro-2,5-difluoro-3-methylpyridine.

-

Side Chain Addition: The methylated intermediate undergoes a reaction with cyclopropylacetonitrile under strongly basic conditions.

-

Reduction: The resulting nitrile is reduced to an aldehyde.

-

Cyclization/Esterification: The aldehyde is then reacted with diethyl oxalate to form the final quinolizine carboxylic acid ester.

Drug Synthesis Workflow Diagram

Caption: Multi-step synthesis of a quinolizine antibacterial precursor.

Section 6: Spectroscopic Characterization (Predicted)

While experimental spectra for 4-Chloro-2,5-difluoropyridine are not widely available in public databases, its spectroscopic features can be reliably predicted based on its structure and established principles.

-

¹H NMR: The spectrum is expected to show two signals in the aromatic region (likely > 7.0 ppm). Each signal will correspond to one of the two aromatic protons. The signals will appear as complex multiplets due to coupling with each other (³JHH) and with the two non-equivalent fluorine atoms (³JHF and ⁴JHF).

-

¹³C NMR: The spectrum should display five distinct signals, as all carbon atoms are in unique chemical environments. The carbons directly bonded to fluorine (C2 and C5) will exhibit large one-bond coupling constants (¹JCF), appearing as doublets. The other carbons (C3, C4, C6) will show smaller two- or three-bond couplings to the fluorine atoms.

-

¹⁹F NMR: Two distinct signals are expected, one for each fluorine atom. These signals will likely appear as doublets of doublets (or more complex multiplets) due to coupling with each other (⁴JFF) and with the two aromatic protons (³JHF and ⁴JHF).

-

Mass Spectrometry: The monoisotopic mass is 148.984 Da.[4] The mass spectrum will show a characteristic isotopic pattern for a compound containing one chlorine atom: a molecular ion peak (M) and an M+2 peak with an intensity approximately one-third of the molecular ion peak, corresponding to the ³⁵Cl and ³⁷Cl isotopes. Predicted m/z for the [M+H]⁺ adduct is 149.99167.[4]

Section 7: Safety, Handling, and Storage

As a halogenated aromatic compound, 4-Chloro-2,5-difluoropyridine should be handled with care. The following guidelines are based on safety data for structurally similar compounds.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from sources of ignition and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.

-

In all cases of exposure, seek immediate medical attention.

-

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Section 8: References

-

Vertex AI Search. (n.d.). 4-Chloro-2,5-difluoropyridine synthesis - ChemicalBook. Retrieved January 1, 2026, from

-

Vertex AI Search. (n.d.). What is the background and overview of 2,5-Difluoropyridine? - FAQ - Guidechem. Retrieved January 1, 2026, from

-

Vertex AI Search. (n.d.). 4-Chloro-3,5-difluoropyridine - AK Scientific, Inc. Retrieved January 1, 2026, from

-

Vertex AI Search. (n.d.). CAS 851386-40-8 4-Chloro-2,5-difluoropyridine - Alfa Chemistry. Retrieved January 1, 2026, from

-

Vertex AI Search. (n.d.). 4-chloro-2,5-difluoropyridine (C5H2ClF2N) - PubChemLite. Retrieved January 1, 2026, from

-

Vertex AI Search. (n.d.). CAS No. 851386-40-8, 4-Chloro-2,5-difluoropyridine - 001CHEMICAL. Retrieved January 1, 2026, from

-

Vertex AI Search. (n.d.). Chemical Safety Data Sheet MSDS / SDS - 4-Chloro-2,5-difluoropyridine - ChemicalBook. Retrieved January 1, 2026, from

-

Vertex AI Search. (n.d.). SAFETY DATA SHEET - Fisher Scientific. Retrieved January 1, 2026, from

-

Vertex AI Search. (n.d.). SAFETY DATA SHEET. Retrieved January 1, 2026, from

-

Vertex AI Search. (n.d.). 4-Chloro-2,5-difluoropyridine. Retrieved January 1, 2026, from

-

Vertex AI Search. (n.d.). 4-Chloro-2,5-difluoropyridine - CAS:851386-40-8 - Sunway Pharm Ltd. Retrieved January 1, 2026, from

-

Vertex AI Search. (n.d.). Applications of Fluorine in Medicinal Chemistry - PubMed. Retrieved January 1, 2026, from

-

Vertex AI Search. (n.d.). FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications - PubMed. Retrieved January 1, 2026, from

-

Vertex AI Search. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. Retrieved January 1, 2026, from

Sources

- 1. 001chemical.com [001chemical.com]

- 2. 4-Chloro-2,5-difluoropyridine - [nashpharmatech.com]

- 3. 4-Chloro-2,5-difluoropyridine - CAS:851386-40-8 - Sunway Pharm Ltd [3wpharm.com]

- 4. PubChemLite - 4-chloro-2,5-difluoropyridine (C5H2ClF2N) [pubchemlite.lcsb.uni.lu]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. colorado.edu [colorado.edu]

- 8. hmdb.ca [hmdb.ca]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Chloro-2,5-difluoropyridine

For the modern researcher and drug development professional, substituted pyridines are foundational scaffolds in the architecting of novel therapeutics. Among these, 4-Chloro-2,5-difluoropyridine stands as a key intermediate, its strategic functionalization paving the way for complex molecular designs. However, its utility is intrinsically linked to a thorough understanding and rigorous application of safety protocols. This guide provides an in-depth, experience-driven perspective on the safe handling, storage, and emergency management of this valuable chemical entity, moving beyond mere procedural lists to explain the causality behind best practices.

The Chemical Profile: Understanding the Inherent Risks

Before any laboratory work commences, a comprehensive understanding of the physical, chemical, and toxicological properties of 4-Chloro-2,5-difluoropyridine is paramount. This foundational knowledge informs every aspect of risk assessment and procedural design.

Physical and Chemical Properties

A summary of the key physical and chemical data for 4-Chloro-2,5-difluoropyridine is presented below. This information is critical for designing appropriate experimental setups and for anticipating its behavior under various conditions.

| Property | Value | Source |

| CAS Number | 851386-40-8 | [1][2] |

| Molecular Formula | C5H2ClF2N | [1][2] |

| Molecular Weight | 149.53 g/mol | [1][2] |

| Boiling Point | 146.9°C at 760 mmHg | |

| Flash Point | 42.6°C | |

| Density | 1.451 g/cm³ |

Hazard Identification and GHS Classification

4-Chloro-2,5-difluoropyridine is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.[3] The GHS classification highlights the following hazards:

-

Skin Irritation: Causes skin irritation.[3]

-

Eye Irritation: Causes serious eye irritation.[3]

-

Respiratory Irritation: May cause respiratory irritation.[3]

It is imperative to internalize these classifications, as they dictate the necessary personal protective equipment (PPE) and engineering controls.

The Laboratory Protocol: A Proactive Approach to Safety

Safe handling of 4-Chloro-2,5-difluoropyridine is not merely about reacting to incidents, but about proactively creating an environment where risks are minimized. This section details the essential protocols for routine laboratory use.

Engineering Controls: The First Line of Defense

The primary method for mitigating exposure is through robust engineering controls. All work with 4-Chloro-2,5-difluoropyridine should be conducted in a well-ventilated laboratory, and for any procedures with the potential for aerosolization or vapor generation, a certified chemical fume hood is mandatory. The face velocity of the fume hood should be regularly monitored to ensure it meets institutional and regulatory standards.

Personal Protective Equipment (PPE): The Essential Barrier

The selection and proper use of PPE is non-negotiable. The following diagram outlines the minimum required PPE ensemble for handling 4-Chloro-2,5-difluoropyridine.

Caption: Required PPE for handling 4-Chloro-2,5-difluoropyridine.

The causality is clear: splash-proof goggles are essential to prevent serious eye irritation, and chemical-resistant gloves form a critical barrier against skin contact. A flame-retardant lab coat protects against splashes and potential ignition sources, given the compound's flash point.

Handling and Storage: Maintaining Stability

Proper handling and storage procedures are crucial to prevent degradation and accidental release.

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Use only in a well-ventilated area, preferably a fume hood.

-

Keep away from sources of ignition as the compound is flammable.[4]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

-

Keep away from incompatible materials, particularly strong oxidizing agents.[3]

-

Refrigerated storage (2-4°C) is recommended.[1]

Emergency Procedures: A Validating System of Response

Even with the best preventative measures, the potential for accidental exposure or release exists. A well-rehearsed emergency plan is a self-validating system of trustworthiness in any research environment.

First-Aid Measures

In the event of an exposure, immediate and appropriate first aid is critical. The following steps should be taken:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[5]

-

Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[5]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5]

Accidental Release Measures

In the case of a spill, the primary objectives are to contain the material, prevent its spread, and protect personnel.

Caption: Step-by-step workflow for responding to a spill.

It is crucial to prevent the chemical from entering drains or the environment.[3] All ignition sources should be removed from the area.

Fire-Fighting Measures

Given its flashpoint, 4-Chloro-2,5-difluoropyridine is a flammable liquid.[4]

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated, including carbon oxides, hydrogen chloride, hydrogen fluoride, and nitrogen oxides.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Reactivity and Stability: The Chemical Causality

Understanding the reactivity and stability of 4-Chloro-2,5-difluoropyridine is essential for preventing hazardous reactions.

-

Chemical Stability: The compound is stable under recommended storage conditions.[3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[3]

-

Hazardous Decomposition Products: Thermal decomposition can produce hazardous gases such as carbon oxides, hydrogen chloride, hydrogen fluoride, and nitrogen oxides.[3]

Conclusion: Fostering a Culture of Safety

The responsible use of 4-Chloro-2,5-difluoropyridine in research and drug development is predicated on a deep-seated culture of safety. This guide has provided a framework for its safe handling, moving beyond rote memorization of rules to an understanding of the chemical principles that underpin them. By integrating these practices into every aspect of the workflow, from experimental design to waste disposal, researchers can confidently and safely unlock the synthetic potential of this valuable molecule.

References

-

001CHEMICAL. (n.d.). CAS No. 851386-40-8, 4-Chloro-2,5-difluoropyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Difluoro-4-chloropyrimidine. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-chloro-2,5-difluoropyridine (C5H2ClF2N). Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2,3-difluoropyridine. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 5-Chloro-2,3-difluoropyridine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 4-Chloro-2,5-difluoropyridine

Introduction: The Strategic Importance of 4-Chloro-2,5-difluoropyridine in Modern Drug Discovery

4-Chloro-2,5-difluoropyridine is a key heterocyclic building block in the landscape of pharmaceutical and agrochemical research. The specific arrangement of its substituents—two fluorine atoms and a chlorine atom on the pyridine core—imparts a unique electronic profile and a set of reactive handles that are highly sought after by medicinal chemists. The pyridine scaffold itself is a privileged structure in drug design, present in numerous FDA-approved therapeutics.[1] The strategic incorporation of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability, while the chlorine atom serves as a versatile site for further chemical elaboration, often through cross-coupling reactions.[2]

This guide provides an in-depth exploration of the primary synthetic routes to 4-Chloro-2,5-difluoropyridine, offering not just procedural details but also the underlying mechanistic rationale. The aim is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the available methodologies, enabling informed decisions in the synthesis of this valuable intermediate. We will delve into two principal and field-proven strategies: the direct, regioselective chlorination of 2,5-difluoropyridine via directed ortho-metalation and the robust halogen exchange (Halex) reaction from a polychlorinated pyridine precursor.

Route 1: Directed ortho-Metalation of 2,5-Difluoropyridine

This approach is a highly elegant and regioselective method for the introduction of a chlorine atom at the C4 position of the 2,5-difluoropyridine ring. The strategy hinges on the principle of directed ortho-metalation (DoM), where a functional group on an aromatic ring directs deprotonation to an adjacent position through coordination with an organolithium base.[3] In the case of 2,5-difluoropyridine, the fluorine atoms, particularly the one at the C2 position, are thought to play a role in directing the metalation to the C4 position.

Mechanistic Rationale

The reaction proceeds in two key stages. The first is the deprotonation of 2,5-difluoropyridine at the C4 position by a strong, sterically hindered base, typically lithium diisopropylamide (LDA). LDA is generated in situ from diisopropylamine and n-butyllithium. The choice of a hindered base like LDA is crucial to prevent nucleophilic attack on the pyridine ring. The deprotonation is regioselective for the C4 position due to the activating and directing effects of the flanking fluorine atoms. The resulting lithium-halogen exchange is a common feature in the chemistry of halogenated pyridines.

The second stage involves the electrophilic quench of the generated organolithium intermediate with a suitable chlorine source. A common and effective chlorinating agent for this purpose is 1,1,2-trichloro-1,2,2-trifluoroethane (Freon-113), which readily delivers a chlorine atom to the nucleophilic carbon of the lithiated pyridine.

Caption: Workflow for the synthesis of 4-Chloro-2,5-difluoropyridine via Halex reaction.

Representative Experimental Protocol

While a specific protocol for the synthesis of 4-Chloro-2,5-difluoropyridine from 2,4,5-trichloropyridine is not readily available in the literature, the following procedure is a representative example based on similar transformations of polychloropyridines. [4][5] Materials:

-

2,4,5-Trichloropyridine

-

Potassium fluoride (spray-dried)

-

Tetrabutylphosphonium bromide (phase-transfer catalyst)

-

Sulfolane or N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Inert gas supply (e.g., nitrogen or argon)

-

Standard laboratory glassware for high-temperature reactions

Procedure:

-

Reaction Setup: In a flame-dried, multi-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser with a nitrogen inlet, add 2,4,5-trichloropyridine (1.0 eq), spray-dried potassium fluoride (2.2-4.0 eq), and tetrabutylphosphonium bromide (0.05-0.1 eq).

-

Add anhydrous sulfolane or NMP as the solvent.

-

Reaction Execution: Heat the reaction mixture under a nitrogen atmosphere to a temperature range of 180-210°C.

-

Maintain this temperature for 10-20 hours, monitoring the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically driven by the sequential replacement of chlorine with fluorine.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove inorganic salts.

-

The filtrate is then subjected to fractional distillation under reduced pressure to isolate the 4-Chloro-2,5-difluoropyridine. The yield for such reactions can vary, but yields in the range of 40-70% are often reported for analogous transformations. [5]

Comparison of Synthesis Routes

| Parameter | Route 1: Directed ortho-Metalation | Route 2: Halogen Exchange (Halex) |

| Starting Material | 2,5-Difluoropyridine | 2,4,5-Trichloropyridine |

| Key Reagents | n-BuLi, Diisopropylamine, Freon-113 | Potassium fluoride, Phase-transfer catalyst |

| Reaction Conditions | Cryogenic temperatures (-75°C) | High temperatures (180-210°C) |

| Selectivity | Highly regioselective for C4 chlorination | Can lead to mixtures of fluorinated products |

| Reported Yield | ~78% [4] | Typically 40-70% for similar transformations [5] |

| Scalability | More suitable for lab-scale synthesis | Well-suited for industrial-scale production |

| Safety Considerations | Use of pyrophoric n-BuLi and cryogenic temperatures | High reaction temperatures require careful monitoring |

Conclusion

The synthesis of 4-Chloro-2,5-difluoropyridine can be effectively achieved through two primary and distinct synthetic strategies. The directed ortho-metalation of 2,5-difluoropyridine offers a highly regioselective and high-yielding route, making it an excellent choice for laboratory-scale synthesis where precise control over the substitution pattern is paramount. Conversely, the Halogen Exchange (Halex) reaction of a polychlorinated precursor like 2,4,5-trichloropyridine provides a more direct, albeit potentially less selective, pathway that is amenable to large-scale industrial production.

The choice between these two routes will ultimately depend on the specific needs of the researcher or organization, taking into account factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the equipment and safety infrastructure in place. Both methodologies underscore the versatility of modern organic synthesis in accessing highly functionalized heterocyclic building blocks that are critical for the advancement of pharmaceutical and agrochemical research.

References

- (Reference details to be populated based on cit

- CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google P

- (Reference details to be populated based on cit

- (Reference details to be populated based on cit

- (Reference details to be populated based on cit

-

Pyridines - GCW Gandhi Nagar Jammu. (URL: [Link])

- (Reference details to be populated based on cit

-

Halex process - Wikipedia. (URL: [Link])

- (Reference details to be populated based on cit

- (Reference details to be populated based on cit

- (Reference details to be populated based on cit

- (Reference details to be populated based on cit

-

Directed ortho Metalation (DOM) - Organic Chemistry Portal. (URL: [Link])

- (Reference details to be populated based on cit

- (Reference details to be populated based on cit

- (Reference details to be populated based on cit

- (Reference details to be populated based on cit

- (Reference details to be populated based on cit

- (Reference details to be populated based on cit

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (URL: [Link])

- (Reference details to be populated based on cit

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D | DDDT. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]

- 3. researchgate.net [researchgate.net]

- 4. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents [patents.google.com]

- 5. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

A Technical Guide to 4-Chloro-2,5-difluoropyridine: Synthesis, Reactivity, and Applications in Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, fluorinated heterocyclic compounds have emerged as indispensable building blocks. Their unique electronic properties, enhanced metabolic stability, and ability to modulate pKa and lipophilicity make them highly sought after in the design of novel therapeutics. Among these, 4-Chloro-2,5-difluoropyridine stands out as a pivotal intermediate, offering a versatile scaffold for constructing complex molecular architectures. The strategic placement of two electron-withdrawing fluorine atoms and a reactive chlorine atom on the pyridine ring creates a unique chemical entity primed for selective functionalization.

This guide provides an in-depth technical overview of 4-Chloro-2,5-difluoropyridine, from its fundamental physicochemical properties and synthesis to its core reactivity and strategic application in drug discovery. We will explore the causality behind synthetic choices, detail key experimental protocols, and present case studies that highlight its role in the development of next-generation pharmaceuticals, particularly kinase inhibitors.

Section 1: Core Scaffold Properties and Structural Analysis

The reactivity and utility of 4-Chloro-2,5-difluoropyridine are direct consequences of its unique electronic and structural features. The pyridine nitrogen, combined with the two fluorine atoms at the C2 and C5 positions, renders the aromatic ring significantly electron-deficient. This electronic "pull" is crucial, as it activates the ring for nucleophilic attack, a reaction pathway less common in electron-rich carbocyclic aromatic systems.[1] The chlorine atom at the C4 position serves as an excellent leaving group, providing a reliable site for chemical modification.

| Property | Value | Reference |

| CAS Number | 851386-40-8 | [2][3] |

| Molecular Formula | C₅H₂ClF₂N | [3][4] |

| Molecular Weight | 149.53 g/mol | [3] |

| IUPAC Name | 4-chloro-2,5-difluoropyridine | [4] |

| Appearance | Typically a solid or liquid | N/A |

| Storage | Sealed in dry, room temperature conditions | [3] |

Section 2: Synthesis of the 4-Chloro-2,5-difluoropyridine Core

The most common and efficient synthesis of 4-Chloro-2,5-difluoropyridine begins with the readily available precursor, 2,5-difluoropyridine.[5] The strategy hinges on the regioselective deprotonation at the C4 position, followed by quenching with an electrophilic chlorine source.

Workflow for the Synthesis of 4-Chloro-2,5-difluoropyridine

Caption: Synthesis workflow from 2,5-difluoropyridine to the target compound.

Detailed Experimental Protocol: Synthesis from 2,5-Difluoropyridine

This protocol is adapted from established literature procedures.[5]

Expert Rationale:

-

Choice of Base: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base. Its steric bulk prevents it from acting as a nucleophile and attacking the pyridine ring itself, ensuring it only functions as a proton abstractor.

-

Temperature Control: The reaction is conducted at -75 °C. This low temperature is critical to prevent side reactions, control the regioselectivity of the deprotonation, and maintain the stability of the highly reactive lithiated intermediate.

-

Chlorinating Agent: A source of electrophilic chlorine, such as 1,1,2-Trichloro-1,2,2-trifluoroethane (Freon-113), is used to "quench" the lithiated anion, installing the chlorine atom at the C4 position.

Step-by-Step Methodology:

-

Vessel Preparation: Under a nitrogen atmosphere, add diisopropylamine (1.2 eq.) to a solvent mixture of tetrahydrofuran (THF) and methyl tert-butyl ether (MTBE).

-

LDA Formation: Cool the solution to between -60 °C and -40 °C. Slowly add n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.15 eq.). Allow the solution to warm to -20 °C and stir for 10 minutes to ensure complete formation of LDA.

-

Deprotonation: Re-cool the reaction vessel to -75 °C. Slowly add a solution of 2,5-difluoropyridine (1.0 eq.) dropwise over 1 hour, maintaining the low temperature.

-

Chlorination: While maintaining the temperature at -75 °C, add 1,1,2-Trichloro-1,2,2-trifluoroethane (1.1 eq.) dropwise. Keep the reaction at this temperature for 2 hours after addition is complete.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product into methyl tert-butyl ether. Wash the organic layer sequentially with 2N HCl, water, saturated sodium bicarbonate, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate via distillation to yield the final product.

Section 3: Key Reactivity and Derivative Synthesis

The primary mode of reactivity for 4-Chloro-2,5-difluoropyridine is Nucleophilic Aromatic Substitution (SNA) .[1][6] This reaction is highly efficient due to the electron-deficient nature of the pyridine ring, which stabilizes the negatively charged intermediate formed during the reaction.

Mechanism of Nucleophilic Aromatic Substitution (SNA)

The SNA reaction proceeds via a two-step addition-elimination mechanism.[7] First, a nucleophile attacks the carbon atom bearing the chloro-substituent (C4), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex . In the second step, aromaticity is restored by the expulsion of the chloride leaving group.

Caption: The addition-elimination mechanism of SNA on the pyridine core.

Protocol Example: Synthesis of a 4-Amino-2,5-difluoropyridine Derivative

This protocol demonstrates a typical C-N bond-forming reaction, a cornerstone of medicinal chemistry for building kinase inhibitors and other bioactive molecules.[8]

Expert Rationale:

-

Solvent and Base: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is used to solubilize the reactants and facilitate the reaction. A base such as potassium carbonate (K₂CO₃) is included to act as an acid scavenger, neutralizing the HCl that is implicitly formed during the reaction with a primary or secondary amine nucleophile.

-

Temperature: Heating is often required to overcome the activation energy for the initial nucleophilic attack, driving the reaction to completion in a reasonable timeframe.

Step-by-Step Methodology:

-

Reactant Charging: To a reaction vessel, add 4-Chloro-2,5-difluoropyridine (1.0 eq.), the desired amine nucleophile (1.2-1.5 eq.), and potassium carbonate (2.0 eq.).

-

Solvent Addition: Add a suitable volume of DMF.

-

Reaction: Heat the mixture to a temperature between 80-120 °C and stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash extensively with water and brine to remove DMF and inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 4-amino-2,5-difluoropyridine derivative.

Section 4: Applications in Drug Discovery & Medicinal Chemistry

4-Chloro-2,5-difluoropyridine is not merely a synthetic curiosity; it is a validated and high-value building block for creating potent and selective drug candidates. Its primary application lies in the synthesis of kinase inhibitors.

Case Study: Scaffolds for Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers and inflammatory diseases.[9] The 2,5-difluoropyridine moiety is frequently incorporated into kinase inhibitors to serve as a "hinge-binding" element. The pyridine nitrogen can form a crucial hydrogen bond with the backbone amide of a key amino acid residue in the ATP-binding pocket of the kinase, a fundamental interaction for potent inhibition.

The fluorine atoms provide additional benefits:

-

Metabolic Stability: C-F bonds are exceptionally strong, reducing the likelihood of metabolic degradation by cytochrome P450 enzymes.

-

Modulation of Basicity: The electron-withdrawing fluorine atoms lower the pKa of the pyridine nitrogen, which can be fine-tuned to optimize cell permeability and pharmacokinetic properties.

Caption: Logical flow from the core building block to a final drug candidate.

For example, 2,3,5-trisubstituted pyridine derivatives designed as inhibitors of p38 MAPK, a key enzyme in inflammatory signaling, have been synthesized using chloro-pyridine precursors.[8] The general strategy involves an initial SNA reaction to install a side chain at the C4 position, followed by further modifications at other positions.

| Derivative Class | Target Family | Rationale for Core Scaffold Inclusion |

| 4-Anilino-2,5-difluoropyridines | Protein Kinases | Hinge-binding via pyridine nitrogen; F atoms enhance binding/PK properties. |

| 4-(Heteroaryl)-2,5-difluoropyridines | Various Enzymes | Vector for further functionalization; metabolic stability. |

| 4-Alkoxy/Thioalkoxy-2,5-difluoropyridines | GPCRs, Ion Channels | Modulates lipophilicity and introduces new interaction points. |

Conclusion

4-Chloro-2,5-difluoropyridine has cemented its status as a premier building block in the arsenal of the medicinal chemist. Its well-defined synthesis, predictable reactivity centered on nucleophilic aromatic substitution, and the advantageous properties conferred by its fluorine substituents make it an ideal starting point for the design of sophisticated therapeutic agents. As the demand for highly selective and metabolically robust drug candidates continues to grow, the strategic application of versatile intermediates like 4-Chloro-2,5-difluoropyridine will undoubtedly play a crucial role in advancing the frontiers of drug discovery.

References

-

Royal Society of Chemistry. Studies in azide chemistry. Part V. Synthesis of 4-azido-2,3,5,6-tetrafluoro-, 4-azido-3-chloro-2,5,6-trifluoro-, and 4-azido-3,5-dichloro-2,6-difluoro-pyridine, and some.[Link]

-

PubChem. 4-chloro-2,5-difluoropyridine (C5H2ClF2N).[Link]

-

PubChem. 2,5-Difluoro-4-chloropyrimidine.[Link]

-

Pudong. 4-Chloro-2,5-difluoropyridine.[Link]

-

YouTube. nucleophilic aromatic substitutions.[Link]

-

PrepChem.com. Synthesis of 2,5-difluoro-4-chloropyrimidine.[Link]

-

PubMed. Kinesin spindle protein (KSP) inhibitors. 9. Discovery of (2S)-4-(2,5-difluorophenyl)-n-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-.[Link]

-

Semantic Scholar. Concerted Nucleophilic Aromatic Substitution Reactions.[Link]

-

OpenStax. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition.[Link]

-

YouTube. CH - 22 Nucleophilic Aromatic Substitution | Clayden Chemistry.[Link]

-

Royal Society of Chemistry. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry.[Link]

-

PubChem. 5-Chloro-2,3-difluoropyridine.[Link]

- Google Patents.

-

chemical-kinomics. Drug Discovery - Inhibitor.[Link]

Sources

- 1. 4-Chloro-2,5-difluoropyridine | 851386-40-8 | Benchchem [benchchem.com]

- 2. 4-Chloro-2,5-difluoropyridine - [nashpharmatech.com]

- 3. 4-Chloro-2,5-difluoropyridine - CAS:851386-40-8 - Sunway Pharm Ltd [3wpharm.com]

- 4. PubChemLite - 4-chloro-2,5-difluoropyridine (C5H2ClF2N) [pubchemlite.lcsb.uni.lu]

- 5. 4-Chloro-2,5-difluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 6. youtube.com [youtube.com]

- 7. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. benchchem.com [benchchem.com]

- 9. chemicalkinomics.com [chemicalkinomics.com]

Spectroscopic Data for 4-Chloro-2,5-difluoropyridine: A Technical Overview

Despite a comprehensive search of scientific literature, chemical supplier databases, and public repositories, detailed experimental spectroscopic data (NMR, IR, and MS) for 4-Chloro-2,5-difluoropyridine (CAS No. 851386-40-8) is not publicly available at this time.

This guide, therefore, serves as a foundational document outlining the principles and expected spectroscopic characteristics of 4-Chloro-2,5-difluoropyridine. It provides a framework for the analysis and interpretation of its spectroscopic data once it becomes available. For researchers, scientists, and drug development professionals, this document will serve as a reference for understanding the expected spectral features based on the compound's molecular structure and for designing appropriate analytical methodologies for its characterization.

Introduction to 4-Chloro-2,5-difluoropyridine

4-Chloro-2,5-difluoropyridine is a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science. The presence of three distinct halogen substituents (chlorine and two fluorine atoms) on the pyridine ring results in a unique electronic and structural profile, making spectroscopic analysis essential for its unambiguous identification and characterization.

Molecular Structure:

Molecular Structure of 4-Chloro-2,5-difluoropyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 4-Chloro-2,5-difluoropyridine by providing information about the chemical environment of the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.

¹H NMR Spectroscopy

Expected Analysis: The ¹H NMR spectrum is expected to show two distinct signals corresponding to the two aromatic protons. The chemical shifts of these protons will be influenced by the electronegative fluorine and chlorine atoms and the nitrogen atom in the pyridine ring. The signals will likely appear as complex multiplets due to coupling with each other and with the fluorine nuclei.

Hypothetical Data Table:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-3 | Expected downfield | ddd | JH3-H6, JH3-F2, JH3-F5 |

| H-6 | Expected downfield | ddd | JH6-H3, JH6-F5, JH6-F2 |

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Chloro-2,5-difluoropyridine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy

Expected Analysis: The ¹³C NMR spectrum will display five distinct signals for the five carbon atoms in the pyridine ring. The chemical shifts will be significantly affected by the attached halogens. The carbon atoms bonded to fluorine will appear as doublets due to one-bond C-F coupling (¹JCF), and other carbons may show smaller couplings to fluorine.

Hypothetical Data Table:

| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| C-2 | Expected downfield | d | ¹JC2-F2 |

| C-3 | Expected upfield | d | JC3-F |

| C-4 | Expected downfield | s | - |

| C-5 | Expected downfield | d | ¹JC5-F5 |

| C-6 | Expected upfield | d | JC6-F |

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Tune the broadband probe to the ¹³C frequency.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-200 ppm) is necessary. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

¹⁹F NMR Spectroscopy

Expected Analysis: The ¹⁹F NMR spectrum will be crucial for confirming the fluorine substitution pattern. Two distinct signals are expected for the two non-equivalent fluorine atoms. These signals will likely appear as multiplets due to coupling with each other (JFF) and with the aromatic protons (JFH).

Hypothetical Data Table:

| Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| F-2 | Expected range | dm | JF2-F5, JF2-H3 |

| F-5 | Expected range | dm | JF5-F2, JF5-H6, JF5-H3 |

Experimental Protocol for ¹⁹F NMR:

-

Sample Preparation: The same sample can be used.

-

Instrument Setup: Tune the probe to the ¹⁹F frequency.

-

Data Acquisition: Acquire a proton-decoupled or a proton-coupled ¹⁹F NMR spectrum. The chemical shift range for ¹⁹F is much larger than for ¹H.

-

Data Processing: Process the data and reference the spectrum to an external standard like CFCl₃.

Infrared (IR) Spectroscopy

Expected Analysis: The IR spectrum will show characteristic absorption bands corresponding to the vibrational modes of the molecule. Key expected absorptions include:

-

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹.

-

C=C and C=N stretching: Vibrations of the pyridine ring will be observed in the 1600-1400 cm⁻¹ region.

-

C-F stretching: Strong absorptions due to C-F bonds are expected in the 1300-1000 cm⁻¹ region.

-

C-Cl stretching: The C-Cl stretch will likely appear in the 850-550 cm⁻¹ region.

Hypothetical Data Table:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| > 3000 | Weak-Medium | Aromatic C-H stretch |

| 1600-1400 | Medium-Strong | C=C, C=N ring stretching |

| 1300-1000 | Strong | C-F stretching |

| 850-550 | Medium-Strong | C-Cl stretching |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: As 4-Chloro-2,5-difluoropyridine is likely a liquid or low-melting solid, the spectrum can be recorded as a thin film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum first and then the sample spectrum.

-

Data Processing: The data is typically presented as a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Expected Analysis: Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of 4-Chloro-2,5-difluoropyridine (149.53 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M peak). Fragmentation may involve the loss of chlorine, fluorine, or other small neutral fragments.

Predicted Data from PubChem[1]:

| Adduct | Predicted m/z |

| [M+H]⁺ | 149.99167 |

| [M+Na]⁺ | 171.97361 |

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition and Processing: Record the mass spectrum, which is a plot of relative intensity versus mass-to-charge ratio (m/z).

Conclusion

The comprehensive spectroscopic characterization of 4-Chloro-2,5-difluoropyridine is crucial for its unequivocal identification and for understanding its chemical properties. This guide provides the theoretical framework and expected spectral features for its ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS analyses. The detailed experimental protocols outlined herein will facilitate the acquisition of high-quality data once a sample of the compound is available for analysis. The publication of its complete, experimentally determined spectroscopic data will be a valuable contribution to the chemical science community.

References

A comprehensive list of references will be compiled upon the availability and inclusion of experimental data from authoritative sources.

Sources

Introduction: The Strategic Importance of 4-Chloro-2,5-difluoropyridine in Modern Synthesis

An In-Depth Technical Guide to 4-Chloro-2,5-difluoropyridine for Researchers and Drug Development Professionals

4-Chloro-2,5-difluoropyridine is a halogenated pyridine derivative that has emerged as a crucial building block for the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its strategic importance lies in the unique reactivity conferred by the specific arrangement of its substituents. The fluorine atoms significantly modulate the electronic properties of the pyridine ring, while the chlorine atom provides a versatile handle for a variety of chemical transformations, most notably cross-coupling reactions.

This guide serves as a comprehensive resource for researchers, medicinal chemists, and process development scientists. It provides an in-depth overview of the commercial availability of 4-Chloro-2,5-difluoropyridine, profiles of key suppliers, a detailed synthesis protocol for contexts where in-house preparation is necessary, and critical safety and handling information. The objective is to equip professionals with the foundational knowledge required to effectively source and utilize this valuable synthetic intermediate in their research and development endeavors.

Chemical Properties and Identifiers

A clear understanding of the fundamental physicochemical properties of a compound is paramount for its successful application in synthesis. The key identifiers and properties of 4-Chloro-2,5-difluoropyridine are summarized below.

| Property | Value | Source(s) |

| CAS Number | 851386-40-8 | [3] |

| Molecular Formula | C₅H₂ClF₂N | |

| Molecular Weight | 149.53 g/mol | |

| MDL Number | MFCD09031178 | |

| Typical Purity | ≥97% - 98% | [4] |

| Appearance | Varies by supplier, often a liquid | |

| Storage Conditions | Room Temperature, Sealed in Dry Conditions | [5] |

Commercial Availability & Key Suppliers

4-Chloro-2,5-difluoropyridine is readily available for research and development purposes from a range of specialized chemical suppliers. While availability for bulk and commercial-scale manufacturing may require direct consultation, laboratory quantities are generally in stock or available with short lead times. Below is a comparative summary of prominent suppliers.

| Supplier | Product Number (Example) | Typical Purity | Notes |

| ChemUniverse | P78744 | 97% | Offers various pack sizes from 100mg. Bulk quotes are available upon request. |

| Alfa Chemistry | - | Research Grade | Lists the compound for experimental and research use.[3] |

| 001CHEMICAL | DY33496 | NLT 98% | Provides the compound for research needs and offers custom synthesis. |

| Sunway Pharm Ltd | CB68945 | 97% | All products are intended for scientific research use only.[5] |

| BLD Pharm | - | - | Provides detailed documentation including NMR, HPLC, and LC-MS upon request.[6] |

Note: Pricing and lead times are subject to market fluctuations and should be confirmed directly with the respective suppliers.

Core Applications in Drug Discovery and Medicinal Chemistry

The utility of 4-Chloro-2,5-difluoropyridine in drug discovery stems from its role as a versatile intermediate. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The specific halogenation pattern of this compound allows for sequential and site-selective modifications.

A key application is its use as a starting material for more complex heterocyclic systems. For instance, it is a precursor in the synthesis of quinolizine-based structures, which are important intermediates for developing new antibacterial agents.[7] The synthetic pathway often involves reacting 4-Chloro-2,5-difluoropyridine with a methyl donor, followed by subsequent reactions to build the final quinolizine core.[7] The chloro and fluoro groups can be selectively displaced or used in coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce additional molecular complexity, enabling the exploration of structure-activity relationships (SAR) during lead optimization.

Reference Synthesis Protocol: Directed Ortho-Metalation Approach

For research groups requiring custom synthesis or analogues, understanding the preparation of 4-Chloro-2,5-difluoropyridine is essential. A common and effective method involves the directed ortho-metalation of 2,5-difluoropyridine, followed by chlorination.[8]

Causality and Mechanistic Insights

The protocol leverages the formation of Lithium Diisopropylamide (LDA) in situ. LDA is a strong, non-nucleophilic base that can selectively deprotonate the C-4 position of the 2,5-difluoropyridine ring. The fluorine atoms activate the ring towards deprotonation, and the directing effect of the pyridine nitrogen favors metalation at the C-4 position. The reaction is conducted at extremely low temperatures (-75 °C) to prevent side reactions and ensure kinetic control of the deprotonation. 1,1,2-Trichloro-1,2,2-trifluoroethane (Freon-113) serves as an electrophilic chlorine source to quench the resulting lithiated intermediate. The subsequent workup and purification steps are standard procedures to isolate the final product.

Step-by-Step Experimental Workflow

-

Inert Atmosphere Setup : A reaction flask is charged with a solvent mixture of tetrahydrofuran (150 ml) and methyl tert-butyl ether (200 ml) under a nitrogen atmosphere.

-

LDA Formation : Diisopropylamine (53 g, 0.525 mol) is added to the solvent mixture. The system is cooled to a temperature between -60 °C and -40 °C.

-

Base Addition : A 2.5 M hexane solution of n-butyllithium (191 ml) is slowly added while maintaining the low temperature. The reaction is then warmed to -20 °C and stirred for 10 minutes to ensure complete formation of LDA.

-

Metalation : The reaction flask is re-cooled to -75 °C. A solution of 2,5-difluoropyridine (50 g, 0.434 mol) is added dropwise over 1 hour.[8]

-

Chlorination : While maintaining the temperature at -75 °C, a solution of 1,1,2-Trichloro-1,2,2-trifluoroethane (Freon-113) (89.4 g, 0.478 mol) is added dropwise. The reaction mixture is held at this temperature for 2 hours.[8]

-

Quenching and Extraction : The reaction is quenched with a saturated ammonium chloride solution. The product is extracted into methyl tert-butyl ether.

-

Washing : The organic phase is washed sequentially with 2N aqueous hydrochloric acid, water, saturated sodium bicarbonate solution, and finally, saturated brine.

-

Drying and Concentration : The separated organic phase is dried over anhydrous sodium sulfate, filtered, and the low-boiling solvents are removed by distillation at atmospheric pressure (80 °C).

-

Purification : The crude product is purified by distillation to yield the final 4-chloro-2,5-difluoropyridine (typical yield: 78%).[8]

Visualization of Synthesis Workflow

Sources

- 1. dovepress.com [dovepress.com]

- 2. benchchem.com [benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. 4-Chloro-2,5-difluoropyridine - CAS:851386-40-8 - Sunway Pharm Ltd [3wpharm.com]

- 6. 851386-40-8|4-Chloro-2,5-difluoropyridine|BLD Pharm [bldpharm.com]

- 7. Page loading... [guidechem.com]

- 8. 4-Chloro-2,5-difluoropyridine synthesis - chemicalbook [chemicalbook.com]

A-Z Guide to 4-Chloro-2,5-difluoropyridine: Synthesis, Reactivity, and Applications in Modern Chemistry

Abstract

4-Chloro-2,5-difluoropyridine has emerged as a pivotal structural motif and a versatile building block in the realms of medicinal chemistry, agrochemicals, and materials science.[1] Its unique substitution pattern—featuring two activating fluorine atoms and a selectively displaceable chlorine atom—provides a powerful tool for molecular architects. The electron-deficient nature of the pyridine ring, enhanced by the fluorine substituents, facilitates key chemical transformations, most notably nucleophilic aromatic substitution (SNAr) at the C4 position.[1] This guide offers an in-depth exploration of the synthesis, core reactivity, and diverse applications of 4-Chloro-2,5-difluoropyridine, providing researchers, scientists, and drug development professionals with both foundational knowledge and practical, field-proven insights.

Introduction: The Strategic Importance of Fluorinated Pyridines

Fluorinated heterocyclic compounds are foundational structures in contemporary pharmaceutical chemistry, present in approximately 25% of all drugs on the market.[2] The strategic incorporation of fluorine into a drug candidate can profoundly and beneficially influence a molecule's properties, including metabolic stability, bioavailability, binding affinity, and pKa.[2][3][4][5] The strong carbon-fluorine bond (≈116 kcal/mol) often enhances resistance to metabolic degradation, while fluorine's high electronegativity can modulate the electronic profile of a molecule, improving its target engagement.[2][3]

Within this class, 4-Chloro-2,5-difluoropyridine stands out. It serves as a key intermediate, offering a synthetically tractable handle for introducing the valuable difluoropyridine moiety into complex molecules.[1] The differential reactivity of its halogen substituents allows for selective, sequential functionalization, making it a preferred precursor in multi-step synthetic campaigns.

Physicochemical and Spectroscopic Profile

A clear understanding of a reagent's physical properties is essential for its effective use in the laboratory.

| Property | Value | Source |

| CAS Number | 851386-40-8 | [6][7][8][9][10][11] |

| Molecular Formula | C₅H₂ClF₂N | [6][8][10] |

| Molecular Weight | 149.53 g/mol | [6][8][10] |

| Appearance | (Typically) Colorless to light yellow liquid or solid | |

| Boiling Point | ~145-146 °C | [12] |

| InChIKey | SWZRBNKRTCXHPT-UHFFFAOYSA-N | [13] |

Note: Physical properties such as melting and boiling points can vary slightly based on purity.

Synthesis of 4-Chloro-2,5-difluoropyridine: A Practical Protocol

The most common and scalable synthesis of 4-Chloro-2,5-difluoropyridine starts from the more readily available 2,5-difluoropyridine. The core of this transformation involves a directed ortho-metalation followed by electrophilic chlorination.

Synthetic Rationale and Causality

The choice of reagents and conditions is dictated by the need for regioselective functionalization.

-

Lithium Diisopropylamide (LDA): The hydrogen at the C4 position of 2,5-difluoropyridine is the most acidic proton due to the combined electron-withdrawing effects of the two fluorine atoms and the ring nitrogen. LDA is a strong, non-nucleophilic base, ideal for deprotonating this position without adding to the ring.

-

Low Temperature (-78 to -75 °C): These cryogenic conditions are critical to maintain the stability of the lithiated intermediate, preventing side reactions and decomposition.

-

Chlorinating Agent (Freon-113): 1,1,2-Trichloro-1,2,2-trifluoroethane (Freon-113) serves as an effective electrophilic chlorine source to quench the lithiated pyridine, installing the chlorine atom at the C4 position.[14]

Experimental Workflow Diagram

Caption: Synthetic workflow for 4-Chloro-2,5-difluoropyridine.

Step-by-Step Laboratory Protocol

This protocol is adapted from established literature procedures.[14]

-

Inert Atmosphere: Equip a multi-neck flask with a thermometer, dropping funnel, and nitrogen inlet. Purge the system with dry nitrogen.

-

LDA Preparation: Charge the flask with tetrahydrofuran (THF) and methyl tert-butyl ether (MTBE). Add diisopropylamine (1.2 equiv). Cool the solution to between -60°C and -40°C.

-

Slowly add n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.15 equiv) dropwise, maintaining the internal temperature below -40°C. Stir for 10-15 minutes.

-

Deprotonation: Cool the freshly prepared LDA solution to -75°C. Slowly add a solution of 2,5-difluoropyridine (1.0 equiv) in THF dropwise over 1 hour, ensuring the temperature does not exceed -70°C.

-

Chlorination: After the addition is complete, continue stirring at -75°C. Add a solution of 1,1,2-trichloro-1,2,2-trifluoroethane (1.1 equiv) dropwise, maintaining the cryogenic temperature.

-

Reaction Monitoring: Stir the mixture at -75°C for 2 hours. The reaction can be monitored by GC-MS or TLC (if appropriate visualization techniques are available).

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with methyl tert-butyl ether.

-

Washing: Combine the organic layers and wash sequentially with 2N HCl(aq), water, saturated sodium bicarbonate solution, and finally, saturated brine.

-

Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the bulk of the solvent.

-

Purification: Purify the crude residue by vacuum distillation to yield the final product, 4-Chloro-2,5-difluoropyridine, as a clear liquid. A yield of approximately 78% can be expected.[14]

Key Reactivity: A Hub for Molecular Diversification

The utility of 4-Chloro-2,5-difluoropyridine lies in the selective reactivity of the C4-chloro substituent. The fluorine atoms at C2 and C5, along with the ring nitrogen, strongly activate the C4 position towards nucleophilic attack. This makes Nucleophilic Aromatic Substitution (SNAr) the primary and most valuable transformation for this scaffold.

Nucleophilic Aromatic Substitution (SNAr)